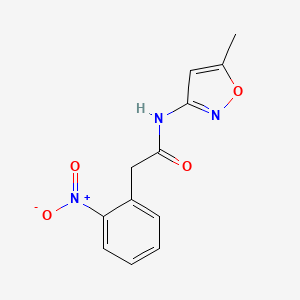

N-(5-methyl-1,2-oxazol-3-yl)-2-(2-nitrophenyl)acetamide

Description

N-(5-methyl-1,2-oxazol-3-yl)-2-(2-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a unique structure with a 1,2-oxazole ring and a nitrophenyl group, making it of interest in various fields of scientific research.

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-(2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-8-6-11(14-19-8)13-12(16)7-9-4-2-3-5-10(9)15(17)18/h2-6H,7H2,1H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWAMWLXIVWWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201321924 | |

| Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-(2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201597 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

349440-13-7 | |

| Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-(2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-(2-nitrophenyl)acetamide typically involves the following steps:

Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents like nitric acid or nitrating mixtures.

Acetamide formation: The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form different products.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

Substitution: The compound can participate in substitution reactions, particularly at the oxazole ring or the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Several studies have indicated that compounds containing oxazole rings exhibit antimicrobial properties. N-(5-methyl-1,2-oxazol-3-yl)-2-(2-nitrophenyl)acetamide has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Research suggests that the nitrophenyl group enhances the compound's bioactivity by facilitating interactions with microbial enzymes .

-

Anti-inflammatory Properties

- The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines, which may be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

-

Anticancer Research

- Preliminary studies indicate that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis. The compound's structural features are believed to contribute to its ability to disrupt cancer cell metabolism .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The oxazole moiety can be synthesized through cyclization reactions involving α-amino acids and aldehydes or ketones.

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | α-Amino acid, aldehyde |

| 2 | Acetylation | Acetic anhydride |

| 3 | Nitration | Nitric acid |

Case Studies

-

Case Study on Antimicrobial Efficacy

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several oxazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

- Inflammation Model Experiment

- Cancer Cell Line Studies

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-(2-nitrophenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

N-(5-methyl-1,2-oxazol-3-yl)-2-(2-aminophenyl)acetamide: Similar structure but with an amine group instead of a nitro group.

N-(5-methyl-1,2-oxazol-3-yl)-2-(2-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-2-(2-nitrophenyl)acetamide is unique due to the presence of both the 1,2-oxazole ring and the nitrophenyl group, which can impart distinct chemical and biological properties.

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-(2-nitrophenyl)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by the following structural features:

- Oxazole ring : A five-membered aromatic ring containing nitrogen and oxygen.

- Nitrophenyl group : A phenyl ring substituted with a nitro group, which is known to enhance biological activity.

- Acetamide functional group : Contributes to the compound's solubility and interaction with biological targets.

The molecular formula for this compound is , and it has a molecular weight of approximately 230.21 g/mol .

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, nitro compounds are known to possess antibacterial and antifungal activities due to their ability to disrupt nucleic acid synthesis and cell membrane integrity . The specific antimicrobial efficacy of this compound has not been extensively documented; however, its structural analogs have shown promising results in various studies.

Antiviral Activity

The antiviral potential of this compound may be inferred from studies involving related nitro-substituted compounds. For example, modifications in similar scaffolds have led to enhanced antiviral activities against viruses such as norovirus, with observed EC50 values in the low micromolar range . The mechanism often involves inhibition of viral polymerase activity, which could be relevant for this compound as well.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors. For instance, certain nitro compounds inhibit viral RNA-dependent RNA polymerases (RdRp), which are crucial for viral replication .

- Disruption of Cellular Processes : The presence of the nitro group may facilitate interactions with cellular components, leading to oxidative stress or disruption of normal cellular functions.

Study 1: Antiviral Screening

In a study aimed at identifying new antiviral agents, several nitro-substituted compounds were screened for their ability to inhibit norovirus replication. The results indicated that modifications enhancing solubility significantly improved antiviral efficacy while reducing cytotoxicity . Although specific data on this compound was not included, it suggests potential pathways for further investigation.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of various alkaloids and nitro compounds highlighted that structural modifications could lead to varying degrees of activity against Gram-positive and Gram-negative bacteria . While direct tests on this compound were not available, the findings underscore the importance of chemical structure in dictating biological activity.

Data Table: Comparative Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.